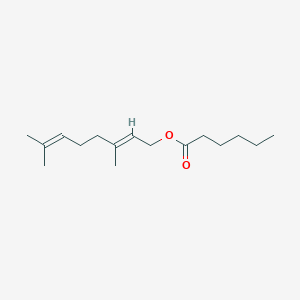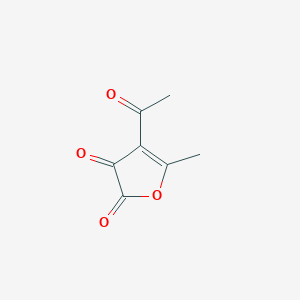
4-Acetyl-5-methylfuran-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-5-methylfuran-2,3-dione, also known as AMF, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. AMF is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 112-113°C. This compound has been found to have various applications in scientific research, including as a reagent in organic synthesis and as a potential drug candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-Acetyl-5-methylfuran-2,3-dione is not fully understood, but it has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. 4-Acetyl-5-methylfuran-2,3-dione has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Effets Biochimiques Et Physiologiques
4-Acetyl-5-methylfuran-2,3-dione has been found to have various biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 4-Acetyl-5-methylfuran-2,3-dione has been found to have anti-inflammatory and analgesic effects. It has also been found to have antidiabetic effects by reducing blood glucose levels and improving insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Acetyl-5-methylfuran-2,3-dione in lab experiments is its versatility as a reagent in organic synthesis. It can be used to synthesize a wide range of compounds, making it a valuable tool in drug discovery and development. Additionally, 4-Acetyl-5-methylfuran-2,3-dione has been found to have various biological activities, making it a potential drug candidate for the treatment of various diseases. However, one of the limitations of using 4-Acetyl-5-methylfuran-2,3-dione in lab experiments is its low yield, which can make it difficult to scale up production.
Orientations Futures
There are several future directions for the study of 4-Acetyl-5-methylfuran-2,3-dione. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to optimize the synthesis method to improve the yield of 4-Acetyl-5-methylfuran-2,3-dione. Additionally, further studies are needed to fully understand the mechanism of action of 4-Acetyl-5-methylfuran-2,3-dione and its effects on various biological systems.
Méthodes De Synthèse
4-Acetyl-5-methylfuran-2,3-dione can be synthesized through various methods, including the oxidation of 5-methylfurfural using nitric acid or potassium permanganate. Another method involves the reaction of 5-methylfurfural with acetic anhydride in the presence of a catalyst such as sulfuric acid. The yield of 4-Acetyl-5-methylfuran-2,3-dione obtained from these methods is typically around 60-80%.
Applications De Recherche Scientifique
4-Acetyl-5-methylfuran-2,3-dione has been extensively studied for its potential applications in scientific research. One of the primary uses of 4-Acetyl-5-methylfuran-2,3-dione is as a reagent in organic synthesis. It can be used to synthesize various compounds such as pyrazoles, pyrimidines, and pyridines. Additionally, 4-Acetyl-5-methylfuran-2,3-dione has been found to have potential applications as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propriétés
Numéro CAS |
128732-08-1 |
|---|---|
Nom du produit |
4-Acetyl-5-methylfuran-2,3-dione |
Formule moléculaire |
C7H6O4 |
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
4-acetyl-5-methylfuran-2,3-dione |
InChI |
InChI=1S/C7H6O4/c1-3(8)5-4(2)11-7(10)6(5)9/h1-2H3 |
Clé InChI |
BRTSQGXYMKNDTG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=O)O1)C(=O)C |
SMILES canonique |
CC1=C(C(=O)C(=O)O1)C(=O)C |
Synonymes |
2,3-Furandione, 4-acetyl-5-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



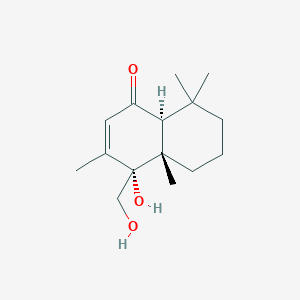
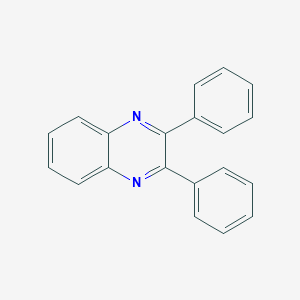
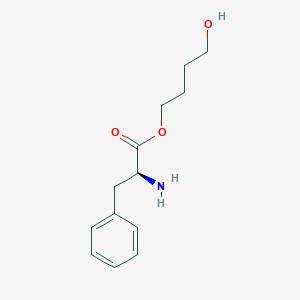
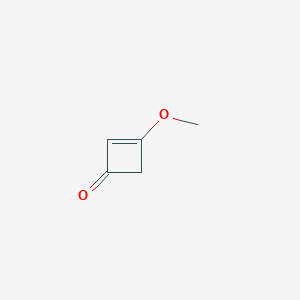

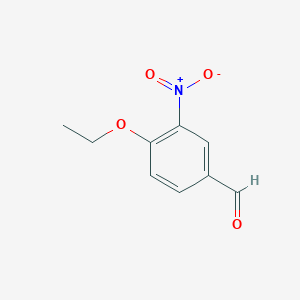
![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI)](/img/structure/B159401.png)
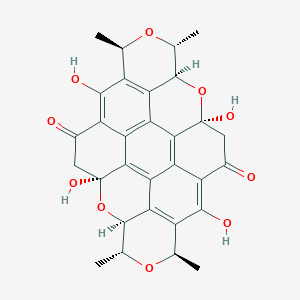
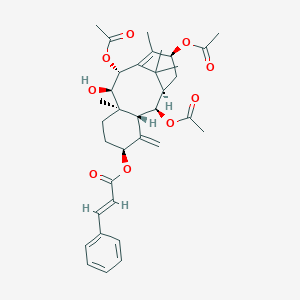
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B159409.png)
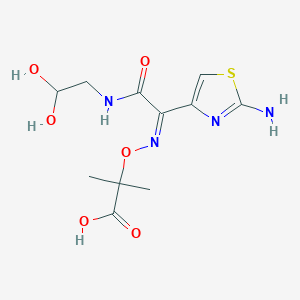
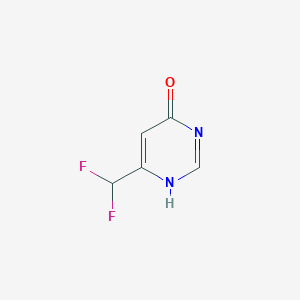
![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)
